Ifidancitinib

Catalog No.
S530431
CAS No.
1236667-40-5
M.F
C20H18FN5O3
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ifidancitinib

CAS Number

1236667-40-5

Product Name

Ifidancitinib

IUPAC Name

5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C20H18FN5O3/c1-10-6-13(8-16(28-3)17(10)21)24-19-22-9-11(2)18(26-19)23-12-4-5-15-14(7-12)25-20(27)29-15/h4-9H,1-3H3,(H,25,27)(H2,22,23,24,26)

InChI Key

OYFMQDVLFYKOPZ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Ifidancitinib; ifidancitinibum

Canonical SMILES

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C

The exact mass of the compound Ifidancitinib is 647.2227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ifidancitinib (CAS 1236667-40-5), also known as ATI-502 or ATI-50002, is a highly selective, next-generation Janus kinase 1 and 3 (JAK1/3) inhibitor engineered to disrupt gamma-common chain (γc) cytokine and interferon-gamma (IFN-γ) signaling . Unlike first-generation pan-JAK inhibitors, Ifidancitinib is specifically designed to spare JAK2, making it a critical procurement choice for researchers and formulators seeking to avoid the hematological toxicities associated with JAK2 blockade[1]. Its well-characterized physicochemical profile, including high solubility in standard organic solvents, makes it an ideal active reference compound for the development of both oral and targeted topical formulations in autoimmune and dermatological research .

Research Fit

¹ JAK1/3-selective inhibitor for γc cytokine signaling pathway studies
² JAK2-sparing profile suitable for chronic immune modulation models
³ Tool compound for alopecia areata and skin inflammation research

Substituting Ifidancitinib with older, more common in-class alternatives like tofacitinib, ruxolitinib, or baricitinib fundamentally compromises experimental specificity and safety profiles in preclinical models[1]. First-generation inhibitors such as ruxolitinib and baricitinib are potent JAK1/2 dual inhibitors; their strong residual JAK2 activity directly interferes with erythropoietin and thrombopoietin signaling, leading to off-target dose-limiting toxicities such as anemia and thrombocytopenia [2]. Procurement of Ifidancitinib is essential when the research or formulation objective requires clean, specific induction of T cell exhaustion via γc cytokine blockade without triggering the broad immunosuppressive and hematological side effects characteristic of non-selective JAK substitution[1].

Substitution Risk

Selectivity Pan-JAK inhibitors (e.g., tofacitinib) engage JAK2 more potently, confounding JAK1-specific pathway interpretation.
γc pathway JAK1/2 inhibitors (e.g., baricitinib) lack JAK3 activity, failing to disrupt γc cytokine signaling critical to T-cell models.
Hematologic Stronger JAK2 inhibition by alternatives may introduce anemia/thrombocytopenia confounders in chronic dosing studies.

Kinase Selectivity: Sparing JAK2 to Prevent Hematological Toxicity

Ifidancitinib provides a highly selective JAK1/3 inhibitory profile with minimal activity against JAK2, distinguishing it from first-generation comparators. In cell-free biochemical assays, standard benchmarks like ruxolitinib demonstrate nearly equipotent dual inhibition (JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM), and baricitinib similarly inhibits both (JAK1 IC50 = 5.9 nM; JAK2 IC50 = 5.7 nM) . Ifidancitinib's structural design intentionally avoids this JAK2 engagement, preventing the interference with erythropoietin signaling that causes anemia in in vivo models [1].

Evidence DimensionKinase IC50 Selectivity Profile
Target Compound DataSelective JAK1/3 inhibition with minimal JAK2 activity
Comparator Or BaselineRuxolitinib (JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM) / Baricitinib (JAK1 IC50 = 5.9 nM; JAK2 IC50 = 5.7 nM)
Quantified DifferenceIfidancitinib spares JAK2, whereas comparators exhibit ~1:1 equipotent JAK1/JAK2 inhibition.
ConditionsCell-free biochemical kinase assays

Procuring a JAK2-sparing inhibitor is critical for in vivo autoimmune models where off-target hematological toxicities would otherwise confound efficacy data.

JAK1 vs JAK2 IC50
Reported
JAK2/JAK1 ratio ≈ 5.7 vs tofacitinib ratio ≈ 1.3
Supports JAK1-selective pathway studies
Recombinant enzyme assay; cross-study comparison

Functional Blockade of γc Cytokine Signaling via STAT5

To validate its utility in T-cell mediated disease models, Ifidancitinib has been quantitatively proven to block gamma-common chain (γc) cytokine signaling. When tested in vitro against activated mouse T cells stimulated with 20 ng/mL rhIL-2, Ifidancitinib strongly inhibited IL-2-stimulated STAT5 phosphorylation in a dose-dependent manner across a 0-1000 nM range [1]. This provides a clear, measurable pharmacodynamic baseline compared to vehicle controls, ensuring reliable suppression of pathogenic T cell proliferation.

Evidence DimensionInhibition of STAT5 Phosphorylation
Target Compound DataDose-dependent complete inhibition at 0-1000 nM
Comparator Or BaselineVehicle control (robust STAT5 phosphorylation)
Quantified DifferenceSignificant reduction in pSTAT5 levels relative to vehicle under IL-2 stimulation.
ConditionsIn vitro activated mouse T cells + 20 ng/mL rhIL-2 for 15 min

Provides a validated, quantifiable biomarker (pSTAT5) for researchers needing to confirm target engagement in immunological assays.

γc Signaling Disruption
Class-level
Inhibits IL-2-STAT5 phosphorylation in T cells; baricitinib lacks this activity
Enables γc cytokine pathway interpretation
Cellular functional assay; qualitative difference

In Vivo Induction of T Cell Exhaustion

Unlike general immunosuppressants, Ifidancitinib operates via a specific mechanistic pathway: the induction of T cell exhaustion. In the C3H/HeJ mouse model of alopecia areata, oral administration of Ifidancitinib significantly reduced the population of pathogenic CD44+CD62L- CD8+ effector/memory T cells in peripheral lymphoid organs compared to vehicle [1]. Furthermore, it induced high expression of the co-inhibitory receptor PD-1 on these cells, providing a distinct phenotypic shift that drives disease reversal rather than mere broad-spectrum immune suppression [1].

Evidence DimensionPathogenic T Cell Population and PD-1 Expression
Target Compound DataSignificant reduction in CD44+CD62L- CD8+ T cells; high PD-1 expression
Comparator Or BaselineVehicle control (high pathogenic T cell count, low PD-1)
Quantified DifferenceMechanistic shift to exhausted T cell phenotype (PD-1+) vs active pathogenic state.
ConditionsC3H/HeJ alopecia areata mouse model (in vivo, chow diet)

Essential for advanced immunological research requiring a compound that specifically drives T cell exhaustion rather than generic cell death.

JAK2 Sparing Mechanism
Class-level
JAK2 IC50 12 nM vs tofacitinib 4.1 nM; predicted narrower hematologic impact
Supports JAK2-sparing model context
Mechanistic inference; class-level extrapolation

Processability and Topical Formulation Compatibility

Ifidancitinib demonstrates excellent processability for dermatological applications, distinguishing it from JAK inhibitors restricted to oral delivery. It is highly soluble in standard laboratory solvents, achieving up to 62.5 mg/mL (158.07 mM) in DMSO with ultrasonication . This favorable solubility profile has enabled its successful formulation and clinical evaluation as a 0.46% topical solution for localized application in androgenetic alopecia and atopic dermatitis models, ensuring high API bioavailability without systemic exposure [1].

Evidence DimensionSolubility and Topical Formulation Capability
Target Compound DataSoluble up to 62.5 mg/mL in DMSO; formulated as 0.46% topical solution
Comparator Or BaselineOral-only JAK inhibitors (limited topical viability)
Quantified DifferenceProven stability and efficacy in a 0.46% localized liquid formulation.
ConditionsSolubility assay (DMSO, ultrasonic assist) and topical vehicle formulation

Guarantees reliable handling and processability for industrial buyers and formulators developing novel topical dermatological therapeutics.

AA Model Hair Regrowth
Model context
Robust hair regrowth in C3H/HeJ mice; effector T-cell reduction
Supports preclinical AA model endpoint review
Cross-study comparison with baricitinib data

Preclinical Modeling of Autoimmune Dermatological Disorders

Due to its precise JAK1/3 selectivity and JAK2-sparing nature, Ifidancitinib is the optimal reference compound for in vivo models of alopecia areata and atopic dermatitis. It allows researchers to isolate the effects of γc cytokine and IFN-γ signaling blockade on hair regrowth and skin inflammation without confounding hematological toxicities[1].

Topical Drug Delivery Vehicle Development

With its proven solubility in DMSO (up to 62.5 mg/mL) and established baseline as a 0.46% topical solution, Ifidancitinib serves as an ideal active pharmaceutical ingredient (API) analog for testing novel creams, ointments, and liposomal delivery systems aimed at localized skin penetration [2].

Mechanistic Assays for T Cell Exhaustion

Because Ifidancitinib specifically upregulates PD-1 on CD8+ effector/memory T cells, it is highly valuable for in vitro and in vivo immunological assays designed to study the induction of T cell exhaustion as a therapeutic strategy, distinct from broad-spectrum immunosuppression[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Alopecia areata model research
JAK1/3 selectivity with published in vivo endpoint data
Hair regrowth and CD8+ T-cell infiltration endpoints
γc cytokine pathway studies
Dual JAK1/3 functional inhibition in T-cell assays
STAT5 phosphorylation and proliferation readouts
Chronic JAK inhibition studies
JAK2-sparing profile to reduce hematologic variables
Hematologic parameter monitoring in chronic models
T cell exhaustion research
Induction of PD-1 and co-inhibitory receptors
Co-inhibitory receptor expression and IFN-γ reduction

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

395.13936762 Da

Monoisotopic Mass

395.13936762 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R105E71J13

Wikipedia

Ifidancitinib

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